4-Methoxybenzyl phenylacetate (CAS 102-17-0), commonly known as Anisyl phenylacetate, is a high-molecular-weight aromatic ester (MW 256.3 g/mol) widely procured in the flavor and fragrance industries [1]. Characterized by its faint, honey-like, balsamic-rosy odor, this compound is primarily valued for its exceptional physical properties, including a high boiling point of approximately 370 °C and high lipophilicity . These baseline attributes make it an outstanding fixative and heavy base note, capable of anchoring more volatile components in fine perfumery, while its thermal stability and hydrophobicity ensure excellent substantivity in functional household products and high-temperature food processing applications[1].
Procurement teams may be tempted to substitute 4-Methoxybenzyl phenylacetate with simpler, more common esters such as Benzyl phenylacetate or Anisyl acetate to reduce raw material costs. However, generic substitution fails because these analogs lack the specific molecular weight and extended intermolecular interactions provided by the combination of the para-methoxy group and the phenylacetate moiety[1]. Benzyl phenylacetate lacks the methoxy group, resulting in a significantly lower boiling point and faster evaporation rate, which prematurely depletes the base note during the dry-down phase [2]. Similarly, Anisyl acetate acts as a highly volatile top or modifier note rather than a fixative, completely altering the temporal release profile and failing to provide the required 48-hour substantivity and fabric deposition needed in functional formulations [1],[3].
When selecting a base note or fixative, thermal volatility is a critical procurement dimension. 4-Methoxybenzyl phenylacetate exhibits a remarkably high boiling point of 370 °C, significantly outperforming its close non-methoxylated analog, Benzyl phenylacetate, which boils at 318-320 °C [1], [2]. This ~50 °C difference in boiling point translates to a drastically lower vapor pressure at room temperature. Consequently, 4-Methoxybenzyl phenylacetate acts as a highly effective fixative, anchoring more volatile top notes and providing a substantivity of up to 48 hours on standard testing substrates [1].
| Evidence Dimension | Boiling Point / Volatility |
| Target Compound Data | 370 °C |
| Comparator Or Baseline | Benzyl phenylacetate (318-320 °C) |
| Quantified Difference | ~50 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
The significantly higher boiling point ensures lower vapor pressure, making the target compound a superior fixative that extends the formulation's dry-down phase.
Formulators might consider substituting the phenylacetate moiety with a simpler acetate to reduce costs, but this fundamentally alters the material's performance. 4-Methoxybenzyl phenylacetate (BP 370 °C) is a heavy base note, whereas Anisyl acetate (BP 235 °C) is a highly volatile modifier [1], [2]. This massive 135 °C drop in boiling point means Anisyl acetate flashes off rapidly, completely failing to provide the long-lasting honey and balsamic undertones required in the dry-down phase of fine fragrances [2].
| Evidence Dimension | Boiling Point / Evaporation Rate |
| Target Compound Data | 370 °C |
| Comparator Or Baseline | Anisyl acetate (235 °C) |
| Quantified Difference | 135 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Substituting with the acetate ester completely shifts the ingredient from a long-lasting base note to a transient top note, ruining the temporal scent profile.
For functional household products like detergents and fabric softeners, fragrance molecules must survive the aqueous wash liquor and deposit onto fibers. 4-Methoxybenzyl phenylacetate possesses a high octanol/water partition coefficient (logP ~3.36), making it highly lipophilic [1]. In contrast, shorter-chain analogs like Anisyl acetate have a much lower logP of approximately 1.9 [2]. This difference of over 1.4 logP units dictates that 4-Methoxybenzyl phenylacetate will preferentially partition into surfactant micelles and fabric fibers rather than being washed away in the rinse cycle [1], [2].
| Evidence Dimension | Octanol/Water Partition Coefficient (logP) |
| Target Compound Data | logP ~ 3.36 |
| Comparator Or Baseline | Anisyl acetate (logP ~ 1.9) |
| Quantified Difference | +1.46 logP units |
| Conditions | Predictive lipophilicity modeling for aqueous/lipid partitioning |
Higher lipophilicity drives the compound out of the wash water and onto fabric fibers, making it a highly effective substantive fragrance for laundry applications.
Due to its high boiling point (370 °C) and 48-hour substantivity, 4-Methoxybenzyl phenylacetate is the optimal choice for anchoring volatile floral and oriental accords, providing elegant honey and balsamic undertones in the dry-down phase [1].
Its high lipophilicity (logP ~3.36) ensures superior deposition onto fabric fibers from aqueous wash liquors, making it highly preferred over shorter-chain esters for long-lasting post-wash scent retention in laundry detergents and softeners [2].
In the food industry, its extremely low volatility allows it to survive high-temperature baking processes without flashing off, making it a reliable procurement choice for honey, vanilla, and fruit flavor profiles in baked confectionery[1].